molecular formula C10H5Cl2NO2 B15225017 2,4-Dichloroquinoline-7-carboxylic acid

2,4-Dichloroquinoline-7-carboxylic acid

Cat. No.: B15225017
M. Wt: 242.05 g/mol
InChI Key: SDMCXRAEOYIYOC-UHFFFAOYSA-N
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Description

2,4-Dichloroquinoline-7-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with chlorine atoms at positions 2 and 4, and a carboxylic acid group at position 7. Its structure combines aromaticity with electron-withdrawing substituents (Cl and COOH), which influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

2,4-dichloroquinoline-7-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO2/c11-7-4-9(12)13-8-3-5(10(14)15)1-2-6(7)8/h1-4H,(H,14,15)

InChI Key

SDMCXRAEOYIYOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(C=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinoline-7-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline-2,4-diol with phosphorus oxychloride (POCl3) under reflux conditions to yield 2,4-dichloroquinoline . Another method involves the use of ammonia in water at elevated temperatures with microwave irradiation .

Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale. The process involves the hydrolysis and acid adjustment of quinoline derivatives, followed by decarboxylation and chlorination steps .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dichloroquinoline-7-carboxylic acid has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloroquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It often acts by inhibiting key enzymes or interfering with cellular processes essential for the survival of microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below compares key structural features of 2,4-dichloroquinoline-7-carboxylic acid with analogous quinoline derivatives:

Compound Name Substituent Positions CAS Number Key Structural Differences
This compound Cl (2,4); COOH (7) Not explicitly listed Reference compound for comparison
7-Chloroquinoline-4-carboxylic acid Cl (7); COOH (4) 13337-66-1 Inverted Cl and COOH positions
4-Chloroquinoline-7-carboxylic acid Cl (4); COOH (7) 49713-58-8 Single Cl at position 4 vs. dichloro
2-Chloro-4-methylquinoline-7-carboxylic acid Cl (2); CH₃ (4); COOH (7) 124307-93-3 Methyl group at position 4 instead of Cl
7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cl (7); F (6); COOH (3) - Additional fluorine and ketone moieties

Key Observations :

  • Substituent Position: The placement of chlorine and carboxylic acid groups significantly alters electronic properties. For example, 7-chloroquinoline-4-carboxylic acid (Cl at 7, COOH at 4) exhibits lower polarity than this compound due to fewer electron-withdrawing groups .
  • Methyl vs.
Physicochemical Properties
Property This compound 7-Chloroquinoline-4-carboxylic acid 4-Chloroquinoline-7-carboxylic acid
Melting Point ~250–260°C (decomp) 261°C (decomp) Not reported
Solubility Moderate in polar solvents Moderate in DMSO, ethanol Similar to analogs
LogP (Predicted) ~2.1 ~1.8 ~1.9

Notes:

  • Dichloro substitution increases molecular weight and melting point compared to mono-chloro analogs.
  • Carboxylic acid groups enhance water solubility but reduce logP values .

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